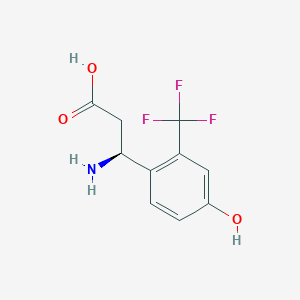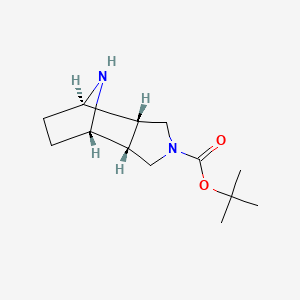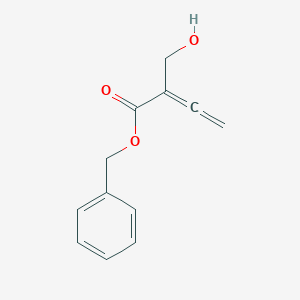![molecular formula C13H26N4O3S B13038175 2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N’-methyl)-2-nitro-1,1’-ethenediamine) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N’-methyl)-2-nitro-1,1’-ethenediamine) involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylaminoethyl chloride with 2-furanylthiol in the presence of a base to form the intermediate. This intermediate is then reacted with nitroethenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N’-methyl)-2-nitro-1,1’-ethenediamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2,2’-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N’-methyl)-2-nitro-1,1’-ethenediamine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2,2’-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N’-methyl)-2-nitro-1,1’-ethenediamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The nitro and dimethylamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Known for its use as a catalyst in polymerization reactions.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Used in the synthesis of various organic compounds and as a stabilizer in chemical reactions
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility and importance .
Properties
Molecular Formula |
C13H26N4O3S |
|---|---|
Molecular Weight |
318.44 g/mol |
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]oxolan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C13H26N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h9,11-12,14-15H,4-8,10H2,1-3H3/b13-9+ |
InChI Key |
HCDJRCQNCQCVSO-UKTHLTGXSA-N |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1CCC(O1)CN(C)C |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1CCC(O1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


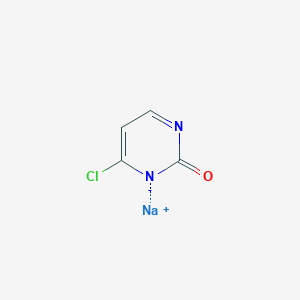
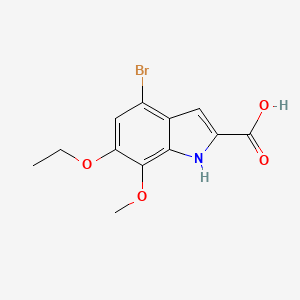
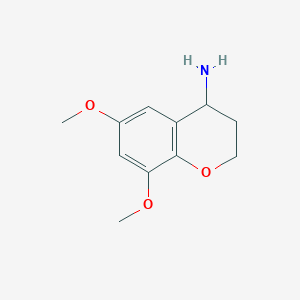
![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)
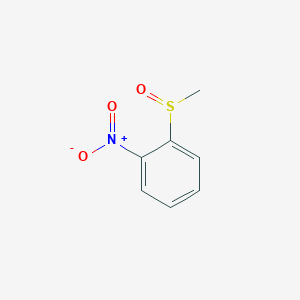
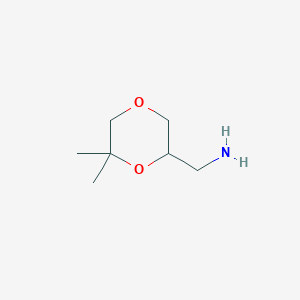
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)
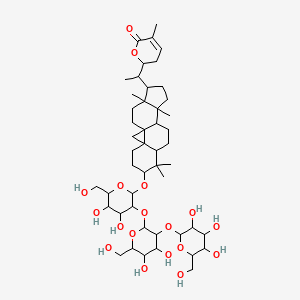
![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)
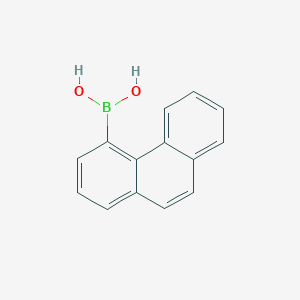
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
